molecular formula C18H19NOS B1346523 4'-Azetidinomethyl-2-thiomethylbenzophenone CAS No. 898756-34-8

4'-Azetidinomethyl-2-thiomethylbenzophenone

Cat. No. B1346523
M. Wt: 297.4 g/mol
InChI Key: HHIUWCNHVYPKOW-UHFFFAOYSA-N
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Description

“4’-Azetidinomethyl-2-thiomethylbenzophenone” is an organic compound with the molecular formula C18H19NOS . It is a versatile material used in scientific research. Its unique structure allows for various applications, such as drug synthesis and polymerization reactions.


Molecular Structure Analysis

The molecular structure of “4’-Azetidinomethyl-2-thiomethylbenzophenone” consists of an azetidine ring attached to a benzophenone moiety through a methylene bridge . The benzophenone moiety is further substituted with a thiomethyl group .

Scientific Research Applications

Novel Synthesis Techniques

Researchers have developed innovative methods to synthesize azetidinone derivatives, which hold potential in various scientific applications. For instance, Cainelli et al. (2003) detailed the synthesis of 4-(2-oxoethylidene)azetidin-2-ones through a Lewis acid-mediated reaction, revealing a high Z diastereoselection and the influence of side chains and Lewis acids on product formation (Cainelli et al., 2003). Similarly, Mlostoń et al. (2002) investigated the reaction of thioketones with dimethyl aziridine-2,2-dicarboxylate, leading to the creation of 1,3-thiazolidine-dicarboxylates and indicating potential routes for synthesizing azetidinone derivatives (Mlostoń et al., 2002).

Anticancer and Antimicrobial Applications

Several studies highlight the potential of azetidinone derivatives in medical applications, notably in anticancer and antimicrobial treatments. For example, Greene et al. (2016) elucidated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, discovering compounds with significant antiproliferative properties and the ability to disrupt microtubular structures in cancer cells (Greene et al., 2016). Hussein et al. (2020) synthesized new thiazolidinone and azetidinone analogues based on the 2,7-dichloro-9H-fluorene moiety, demonstrating remarkable antimicrobial and anticancer activities, with some compounds showing superior efficacy compared to reference drugs (Hussein et al., 2020).

Solvent Effects and Spectroscopic Characterization

Ermiş and Durmuş (2020) synthesized novel thiophene-benzothiazole derivative azomethine and amine compounds, offering insights into solvent effects on UV–Vis absorption and characterizing the compounds through various spectroscopic techniques. Their research contributes to understanding the chemical behavior and properties of azetidinone derivatives (Ermiş & Durmuş, 2020).

Biochemical and Structural Analysis

Further studies delve into the biochemical and structural facets of azetidinone derivatives. Xiong et al. (2006) used a novel photoactive benzophenone derivative to identify the phenol binding site of UDP-glucuronosyltransferases, providing a detailed analysis of the binding interactions and proposing implications for drug design and enzyme functionality (Xiong et al., 2006).

Synthesis Techniques and Biological Activity

Several researchers have focused on the synthesis of azetidinone derivatives and their subsequent biological activity evaluation. Thaker et al. (2003) synthesized 4-thiazolidinones and 2-azetidinones bearing the benzo(b)thiophene nucleus, aiming to explore their potential as antitubercular and antimicrobial agents (Thaker et al., 2003). Vasoya et al. (2005) developed a facile synthesis of azetidinones and acetyl oxadiazoles with a benzo[b]thiophene nucleus, screening them for antitubercular and antimicrobial activity (Vasoya et al., 2005).

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-21-17-6-3-2-5-16(17)18(20)15-9-7-14(8-10-15)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIUWCNHVYPKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642795
Record name {4-[(Azetidin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Azetidinomethyl-2-thiomethylbenzophenone

CAS RN

898756-34-8
Record name {4-[(Azetidin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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